Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride
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Overview
Description
Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural alkaloids and synthetic pharmaceuticals The compound features a piperidine ring substituted with a 2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl group, and it is present as a monohydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through a cycloaddition reaction of an azide with a nitrile. The 4-methoxyphenyl group is introduced via a substitution reaction. The resulting intermediate is then coupled with a piperidine derivative through a nucleophilic substitution reaction. The final step involves the formation of the monohydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, such as transition metals, to facilitate the cycloaddition and substitution reactions. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies to understand the biological activity of piperidine derivatives and their interactions with biological targets.
Industry: The compound can be used in the production of various chemical products, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets in the body. The piperidine ring can interact with receptors or enzymes, modulating their activity. The tetrazole group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperidine, 1-(2-(4-methoxyphenyl)ethyl)-, and piperidine, 1-(2-(5-phenyl-2H-tetrazol-2-yl)ethyl)- are structurally similar and may exhibit similar biological activities.
Tetrazole derivatives: Compounds like 5-(4-methoxyphenyl)-2H-tetrazole and 5-phenyl-2H-tetrazole share the tetrazole moiety and may have comparable chemical properties.
Uniqueness
Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride is unique due to the specific combination of the piperidine and tetrazole moieties, which can result in distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
158553-34-5 |
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Molecular Formula |
C15H22ClN5O |
Molecular Weight |
323.82 g/mol |
IUPAC Name |
1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C15H21N5O.ClH/c1-21-14-7-5-13(6-8-14)15-16-18-20(17-15)12-11-19-9-3-2-4-10-19;/h5-8H,2-4,9-12H2,1H3;1H |
InChI Key |
PAGAQPCHHSFARV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(N=N2)CCN3CCCCC3.Cl |
Origin of Product |
United States |
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